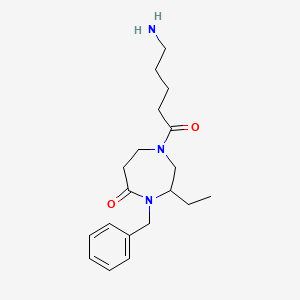![molecular formula C17H19ClN2O2S B5431205 2-(4-chlorophenyl)-4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]morpholine](/img/structure/B5431205.png)
2-(4-chlorophenyl)-4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]morpholine, also known as CTM, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 2-(4-chlorophenyl)-4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]morpholine is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell growth and division. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression and cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit the growth of tumor cells, and reduce the size of tumors in animal models. This compound has also been shown to have anti-inflammatory and anti-oxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(4-chlorophenyl)-4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]morpholine is its potential as a therapeutic agent for cancer treatment. This compound has been shown to have significant anti-cancer activity and could be a promising alternative to traditional chemotherapy drugs. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 2-(4-chlorophenyl)-4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]morpholine. One area of research is the development of more efficient synthesis methods that can produce higher yields of the compound. Another area of research is the investigation of the potential applications of this compound in other fields, such as neurodegenerative diseases and infectious diseases. Furthermore, research on the mechanism of action of this compound and its interactions with other compounds could provide valuable insights into its potential therapeutic applications.
Synthesemethoden
The synthesis of 2-(4-chlorophenyl)-4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]morpholine involves the reaction of 4-chloroaniline with thioacetamide, followed by the reaction of the resulting intermediate with morpholine and propyl bromide. The final product is obtained after purification through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)-4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]morpholine has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has significant anti-cancer activity and can induce apoptosis in cancer cells. This compound has also been shown to inhibit the growth of tumor cells and reduce the size of tumors in animal models.
Eigenschaften
IUPAC Name |
[2-(4-chlorophenyl)morpholin-4-yl]-(2-propyl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2S/c1-2-3-16-19-14(11-23-16)17(21)20-8-9-22-15(10-20)12-4-6-13(18)7-5-12/h4-7,11,15H,2-3,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVBTXJQUGRKKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=CS1)C(=O)N2CCOC(C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-butoxyphenyl)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5431122.png)
![6-oxo-N-[(2-phenoxypyridin-3-yl)methyl]-1,6-dihydropyridine-3-carboxamide](/img/structure/B5431138.png)
![6-benzyl-2-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B5431146.png)

![methyl 4-[(4-oxo-3-{4-oxo-4-[(2-phenylethyl)amino]butyl}-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B5431156.png)
![1-(2-pyrimidinyl)-4-[2-(3-pyrrolidinyl)benzoyl]-1,4-diazepane dihydrochloride](/img/structure/B5431159.png)
![5-(3-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5431173.png)
![ethyl 3-({[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}amino)propanoate](/img/structure/B5431181.png)
![2-[7-(3-chlorophenyl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N,N-dimethylpropanamide](/img/structure/B5431191.png)
![4-{2-[(2-methoxyethyl)amino]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl}piperazin-2-one](/img/structure/B5431194.png)

![6-(2-{2-[(4-chlorophenyl)thio]phenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5431216.png)
![4-{[2-(2-furoylamino)-3-(4-methoxyphenyl)acryloyl]amino}butanoic acid](/img/structure/B5431220.png)
![2-methoxy-5-{[(2-methoxyethyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B5431227.png)